(2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
Description
“(2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid” is a chemical compound with the molecular formula C15H21NO5 . It is also known as "(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate (Erythro (±)) was achieved by simple reduction using sodium borohydride in methanol at -40°C . The erythro isomer was then effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .Molecular Structure Analysis
The molecular structure of this compound includes a tert-butoxycarbonyl group, an amino group, a hydroxy group, and a p-tolyl group . The molecular weight of the compound is 295.33 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not specified in the current literature .Properties
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-2-4-7(5-3-6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXALXDNRLYPVEU-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C(=O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376167 | |
Record name | (2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217709-00-6 | |
Record name | (2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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